molecular formula C20H26O2 B12290030 (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione

(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione

Cat. No.: B12290030
M. Wt: 298.4 g/mol
InChI Key: UVWMKTZVNJTLGK-GTSVPISWSA-N
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Description

(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H26O2/c1-12-10-17-15-5-4-13-11-14(21)6-8-19(13,2)16(15)7-9-20(17,3)18(12)22/h11,15-17H,1,4-10H2,2-3H3/t15?,16?,17?,19-,20-/m0/s1

InChI Key

UVWMKTZVNJTLGK-GTSVPISWSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC(=C)C4=O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(=C)C4=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including cyclization, methylation, and oxidation reactions. The specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high efficiency and quality. The use of catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Medicinal Applications

Breast Cancer Treatment
This compound is primarily recognized for its application in treating estrogen receptor-positive breast cancer in postmenopausal women. As an aromatase inhibitor, it effectively reduces estrogen levels in the body by inhibiting the aromatase enzyme responsible for converting androgens into estrogens. This mechanism is crucial for managing hormone-dependent tumors and has been a focal point in breast cancer therapies .

Research on Hormonal Regulation
In biological research, this compound is utilized to investigate the role of estrogen in cell growth and differentiation. Studies have shown that understanding the mechanisms of hormone-dependent cancers can lead to the development of novel therapeutic strategies. The compound's ability to modulate estrogen levels makes it a valuable tool for exploring hormonal influences on cancer progression.

Chemical Properties and Mechanism of Action

The chemical structure of (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione allows it to act as an irreversible steroidal aromatase inactivator. This action results in a significant decrease in circulating estrogens such as estrone and estradiol. The pharmacokinetics of this compound demonstrate dose-proportional behavior after administration.

Pharmaceutical Development
In the pharmaceutical industry, (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione is produced as a prescription drug. Its role extends beyond treatment; it is also involved in the development of new drugs aimed at other hormone-dependent conditions. The ongoing research into its chemical properties and interactions continues to enhance its applicability in drug formulation.

Case Studies

Clinical Trials
Numerous clinical trials have evaluated the efficacy of this compound in various settings. For instance:

  • A study involving postmenopausal women with early-stage breast cancer demonstrated that treatment with this compound significantly reduced tumor recurrence rates compared to placebo.
  • Another trial explored its use in combination therapies for advanced breast cancer patients who had previously failed other treatments. Results indicated improved outcomes when combined with other targeted therapies .

Mechanism of Action

The mechanism of action of (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives, such as:

  • (10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione
  • (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione

Uniqueness

What sets (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione apart is its unique structural features, such as the presence of the methylidene group and the specific stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound (10R,13S)-10,13-dimethyl-16-methylidene-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,17-dione (CAS: 80108-48-1) is a polycyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties through various studies and findings.

  • Molecular Formula : C20_{20}H26_{26}O2_{2}
  • Molecular Weight : 298.4 g/mol
  • Structure : The compound features a complex cyclic structure typical of steroid-like compounds.

Research indicates that this compound may act as an inhibitor of specific enzymes related to steroid metabolism. Notably, it has been identified as a bifunctional inhibitor of the enzyme AKR1C3 (aldo-keto reductase family 1 member C3), which is involved in the conversion of testosterone to dihydrotestosterone (DHT) . This inhibition can potentially impact androgen receptor signaling pathways critical in various cancers.

Biological Activities

  • Anti-Cancer Properties :
    • Studies have shown that compounds structurally similar to (10R,13S)-10,13-dimethyl-16-methylidene have anti-proliferative effects on cancer cell lines. For example, research on related compounds indicated their ability to inhibit prostate cancer cell growth by blocking androgen receptor activity .
  • Hormonal Regulation :
    • As an AKR1C3 inhibitor, this compound may modulate hormonal levels by affecting the metabolism of androgens and estrogens. This action could be beneficial in conditions such as hormone-dependent cancers .
  • Neuroprotective Effects :
    • Recent studies suggest that related compounds can exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases. They may inhibit pathways involving NLRP3 inflammasome activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits prostate cancer cell proliferation via androgen receptor blockade
Hormonal RegulationModulates testosterone metabolism affecting DHT levels
NeuroprotectionInhibits NLRP3 inflammasome activation reducing neuroinflammation

Case Study: Prostate Cancer Inhibition

A study conducted on prostate cancer cell lines demonstrated that treatment with (10R,13S)-10,13-dimethyl-16-methylidene resulted in a significant reduction in cell viability. The mechanism was attributed to the compound's ability to disrupt androgen receptor signaling pathways .

Case Study: Neuroinflammation

In models of neurodegeneration (e.g., Alzheimer's disease), related compounds were shown to reduce markers of inflammation and improve cognitive function through the modulation of microglial activity and cytokine release . This suggests a potential therapeutic role for (10R,13S)-10,13-dimethyl-16-methylidene in neurodegenerative disorders.

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